2-Amino-4-hydroxynicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,10,11)(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCDJBGYOJBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Hydroxynicotinic Acid
Synthetic Access to 2-Amino-4-hydroxynicotinic Acid and its Derivatives
The creation of this compound and its related compounds relies on established and novel synthetic routes that allow for the precise placement of amino and hydroxyl groups on the nicotinic acid framework.
Similarly, a novel route to 4-aminonicotinic acid begins with isoquinoline (B145761). researchgate.net Oxidation of isoquinoline yields 3,4-pyridinedicarboxylic acid, which is then converted to its anhydride (B1165640). researchgate.net As with the 2-amino analogue, the synthesis is completed via ammonolysis followed by a Hofmann rearrangement to introduce the amino group at the C(4) position, achieving a total yield of up to 30%. researchgate.net The synthesis of 2-hydroxynicotinic acid has been reported via the hydrolysis of 3-cyano-2-pyridone. prepchem.com
These examples highlight a common strategy involving the oxidative cleavage of fused-ring systems (quinoline, isoquinoline) to form a substituted pyridine (B92270) dicarboxylic acid, followed by a sequence of anhydride formation, amidation, and Hofmann rearrangement to install the desired amino group.
Table 1: Synthesis of Related Aminonicotinic Acids
| Target Compound | Starting Material | Key Intermediates | Key Reactions | Overall Yield |
|---|---|---|---|---|
| 2-Aminonicotinic Acid | Quinoline (B57606) | 2,3-Pyridinedicarboxylic acid, 2,3-Pyridinedicarboxylic anhydride | Oxidation, Dehydration, Ammonolysis, Hofmann Rearrangement | up to 29% researchgate.net |
| 4-Aminonicotinic Acid | Isoquinoline | 3,4-Pyridinedicarboxylic acid, 3,4-Pyridinedicarboxylic anhydride | Oxidation, Dehydration, Ammonolysis, Hofmann Rearrangement | up to 30% researchgate.net |
| 2-Hydroxynicotinic Acid | 3-Cyano-2-pyridone | N/A | Hydrolysis | Not Specified prepchem.com |
The hydroxyl group at the 4-position of this compound can be converted into an ether linkage. A known transformation is the synthesis of 2-amino-4-ethoxynicotinic acid. This is accomplished through the reaction of this compound with ethyl bromide. prepchem.com This etherification represents a standard Williamson ether synthesis, where the hydroxyl group (likely as its conjugate base under suitable conditions) acts as a nucleophile to displace the bromide from the ethyl group.
Table 2: Etherification of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Ethyl bromide | 2-Amino-4-ethoxynicotinic acid | Etherification prepchem.com |
The synthesis of the core nicotinic acid structure can be approached from various precursors. Fused-ring pyridine compounds like quinoline and isoquinoline serve as effective starting materials, which are oxidized using agents such as NaClO₃/H₂SO₄/CuSO₄ or HNO₃/H₂SO₄. researchgate.netresearchgate.net The oxidation reactions typically require elevated temperatures to proceed efficiently. google.com For instance, the oxidation of fused-ring pyridines with nitric acid can be performed at temperatures between 180°C and 370°C under significant pressure. google.com
Another key precursor is 3-cyano-2-pyridone, which can be hydrolyzed to 2-hydroxynicotinic acid by heating with potassium hydroxide (B78521) in ethylene (B1197577) glycol at 150-160°C. prepchem.com The subsequent introduction of an amino group would be required to form the target compound.
Strategies for the Synthesis of Pyridine Carboxylic Acid Scaffolds
The construction of the fundamental pyridine carboxylic acid framework is a well-established area of organic synthesis, with several reliable strategies available.
Nicotinic acid N-oxides are versatile and valuable starting materials for preparing substituted nicotinic acids. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions. For example, nicotinic acid N-oxide can be treated with a mixture of phosphorus oxytrichloride and phosphorus pentachloride, followed by hydrolysis, to produce 2-chloronicotinic acid. google.com This chloro-derivative can then be further manipulated. Convenient syntheses of 2-aminonicotinic acid and 4-aminonicotinic acid have been described starting from nicotinamide-1-oxide and nicotinic acid-1-oxide. researchgate.netresearchgate.net The oxidation of nicotinic acid to its N-oxide can be achieved using hydrogen peroxide with a suitable catalyst. researchgate.net
Table 3: Applications of Nicotinic Acid N-Oxide in Synthesis
| Starting Material | Reagents | Product |
|---|
The Hofmann rearrangement is a powerful reaction for converting primary amides into primary amines with one fewer carbon atom. wikipedia.orgslideshare.net This reaction proceeds by treating a primary amide with a halogen (typically bromine) in a strong aqueous base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.orgchemistrylearner.com
This rearrangement has been successfully applied in the synthesis of aminopyridines. A classic example is the conversion of nicotinamide (B372718) (the amide of nicotinic acid) into 3-aminopyridine. chemistrylearner.comchemistwizards.combdu.ac.in More complex applications include the synthesis of 2-aminonicotinic acid and 4-aminonicotinic acid from their respective dicarboxylic acid precursors. researchgate.netresearchgate.net In these multi-step syntheses, a pyridine dicarboxylic anhydride is subjected to ammonolysis to form a carboxamide, which then undergoes the Hofmann rearrangement to install the amino group on the pyridine ring, with the loss of the adjacent carboxyl group as carbon dioxide. researchgate.netresearchgate.net
Table 4: Examples of Hofmann Rearrangement in Pyridine Synthesis
| Starting Amide | Product | Significance |
|---|---|---|
| Nicotinamide | 3-Aminopyridine | Classic synthesis of an aminopyridine. chemistrylearner.comchemistwizards.com |
| 2,3-Pyridinedicarboxylic acid-derived amide | 2-Aminonicotinic acid | Introduces C(2) amino group. researchgate.net |
| 3,4-Pyridinedicarboxylic acid-derived amide | 4-Aminonicotinic acid | Introduces C(4) amino group. researchgate.net |
Multicomponent Reactions for Substituted Pyridine Synthesis
The synthesis of highly substituted pyridine rings, such as the core of this compound, is efficiently achieved through multicomponent reactions (MCRs). These reactions are prized for their pot, atom, and step economy, combining three or more starting materials in a single operation to construct complex products.
A prominent MCR for this purpose is the Guareschi-Thorpe condensation, which synthesizes substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones). drugfuture.comrsc.org The classical reaction involves the condensation of a cyano-ketone with a β-dicarbonyl compound in the presence of a base. A modern and highly relevant variation utilizes the three-component reaction of cyanoacetamide, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and an ammonia (B1221849) source, often ammonium (B1175870) carbonate. rsc.orgresearchgate.netrsc.org This approach is particularly effective for generating 2-amino-4-hydroxy-nicotinonitrile derivatives, which are direct precursors to the target acid.
The general mechanism initiates with the Knoevenagel condensation of the 1,3-dicarbonyl compound with cyanoacetamide, followed by a Michael addition of a second molecule of cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization via a Thorpe-Ziegler type reaction, followed by tautomerization and elimination to yield the stable pyridine ring. wikipedia.orgbuchler-gmbh.comyoutube.com The reaction can be performed under environmentally friendly conditions, such as in aqueous media or green buffers, making it an attractive synthetic route. rsc.orgrsc.org
| Reaction Name | Key Reactants | Core Product Scaffold | Reference |
|---|---|---|---|
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl Compound, Ammonia Source | 2-Hydroxy-3-cyanopyridines or 2-Amino-3-cyanopyridines | rsc.orgresearchgate.net |
| One-Pot Synthesis of 2-Amino Isonicotinic Acids | 2,4-Dioxo-carboxylic acid ethyl esters, Ethyl 3-amino-3-iminopropionate | 2-Amino-isonicotinic Acids | organic-chemistry.org |
| Chromeno[2,3-b]pyridine Synthesis | Salicylaldehydes, Malononitrile dimer, Malonic acid | 2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridines | nih.govresearchgate.net |
Chemical Reactivity and Derivatization of this compound
The chemical persona of this compound is defined by its three distinct functional groups—a carboxylic acid, an amino group, and a hydroxyl group—all attached to a pyridine nucleus. This arrangement allows for a wide array of chemical transformations.
The functional groups of this compound serve as versatile handles for derivatization.
Carboxylic Acid Group (-COOH): This group can readily undergo esterification when heated with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukyoutube.com For instance, reaction with ethanol (B145695) and an acid catalyst would yield ethyl 2-amino-4-hydroxynicotinate. The carboxylic acid can also be converted into an amide by reacting with an amine using a coupling agent. luxembourg-bio.com A plethora of modern coupling reagents, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) often used with additives like HOBt (Hydroxybenzotriazole) and a base like DMAP (4-Dimethylaminopyridine), can facilitate this transformation under mild conditions, which is crucial for complex or sensitive substrates. growingscience.comnih.gov
Amino Group (-NH₂): The primary amino group is nucleophilic and can be acylated to form amides. Reaction with acyl chlorides or acid anhydrides in the presence of a base will yield the corresponding N-acyl derivative. This modification can influence the electronic properties and solubility of the molecule. researchgate.net
Hydroxyl Group (-OH): The 4-hydroxyl group exists in tautomeric equilibrium with its pyridone form. youtube.com This equilibrium is critical as it influences the site of reaction. While the hydroxyl form can undergo O-alkylation or O-arylation, the pyridone tautomer can undergo N-alkylation or N-arylation. Reactions with electrophiles like 1-chloro-2,4,6-trinitrobenzene have shown that 4-hydroxypyridine (B47283) tends to react at the nitrogen atom, whereas 3-hydroxypyridine (B118123) reacts at the oxygen atom. researchgate.net The specific outcome for the title compound would depend on the reaction conditions and the electronic influence of the other substituents.
| Functional Group | Transformation | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (H₂SO₄) | Ester | chemguide.co.uk |
| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC, HATU), Base | Amide | growingscience.comnih.gov |
| Amino Group | Acylation | Acyl Chloride or Acid Anhydride, Base | N-Acyl Amide | researchgate.net |
| Hydroxyl Group | O/N-Arylation | Aryl Halide (e.g., Pentafluoropyridine), Base | Pyridyl Ether or N-Aryl Pyridone | researchgate.netacs.org |
The pyridine ring itself can be functionalized, but the position of the reaction (regioselectivity) is heavily dictated by the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups that activate the pyridine ring towards electrophilic aromatic substitution. They direct incoming electrophiles primarily to the ortho and para positions. In this compound, the C-5 and C-6 positions are available for substitution. The C-5 position is ortho to the -OH group and meta to the -NH₂ group, while the C-6 position is ortho to the -NH₂ group. The interplay of these directing effects, along with the deactivating effect of the carboxylic acid group, determines the final substitution pattern.
Reactions such as halogenation can be achieved using specific reagents. For example, regioselective halogenation of heterocycles has been accomplished using N-halosuccinimides in fluorinated alcohols under mild conditions. nih.gov The electron-rich nature of the 2-amino-4-hydroxypyridine (B184335) core should facilitate such transformations, likely at the C-5 or C-6 position. nih.gov In some cases, enzymatic methods offer supreme regioselectivity; for instance, certain bacterial oxidoreductases can hydroxylate nicotinic acid derivatives at the C-2 position with high precision. nih.gov
The functional groups of this compound make it an excellent candidate for incorporation into larger, more complex molecular structures for research applications, including the development of prodrugs and multimodal agents. nih.gov
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. youtube.com The carboxylic acid group can be esterified, or the amino group can be converted to an amide or carbamate, to create a prodrug. These modifications can be designed to improve properties such as solubility, stability, or cell permeability, releasing the active this compound via enzymatic or chemical hydrolysis in vivo. nih.govnih.gov For example, polymer prodrugs have been synthesized to switch a drug's administration route from intravenous to subcutaneous. acs.org
Furthermore, the molecule can be used as a building block to synthesize complex conjugates. The carboxylic acid can be coupled to amines in other molecules, such as peptides or linkers for metal complexes, using standard amide bond formation techniques. nih.gov This strategy has been employed to create dinuclear platinum anticancer agents where bispyridine ligands act as bridging linkers. nih.gov Similarly, the hydroxypyridone scaffold is known for its metal-chelating properties and has been incorporated into multimodal agents for neurodegenerative diseases by linking it to other pharmacophores. nih.gov These approaches allow researchers to combine the properties of this compound with other molecular entities to probe biological systems or develop novel therapeutic concepts.
Compound Index
| Compound Name |
|---|
| This compound |
| Ammonium carbonate |
| Cyanoacetamide |
| DMAP (4-Dimethylaminopyridine) |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) |
| Ethanol |
| Ethyl 2-amino-4-hydroxynicotinate |
| Ethyl acetoacetate |
| HOBt (Hydroxybenzotriazole) |
| N-halosuccinimides |
| Sulfuric acid |
Molecular Structure, Tautomerism, and Solid State Chemistry of 2 Amino 4 Hydroxynicotinic Acid
Theoretical and Computational Investigations of Tautomeric Equilibria
The tautomeric landscape of hydroxynicotinic acids, including the subject compound 2-amino-4-hydroxynicotinic acid, is a subject of significant scientific interest. Theoretical and computational methods, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the relative stabilities of different tautomeric forms and understanding the factors that govern their equilibria.
Enol-Keto Tautomerism in Hydroxynicotinic Acids and Analogous Pyridines
The phenomenon of enol-keto tautomerism is central to the chemistry of hydroxypyridines and their derivatives. nih.govmasterorganicchemistry.comjackwestin.com In the context of hydroxynicotinic acids, the molecule can exist in equilibrium between a hydroxy (enol) form and an oxo (keto) form. For instance, 2-hydroxynicotinic acid (2-HNA) predominantly exists in the solid state as its keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). rsc.orgrsc.org Theoretical calculations have confirmed that the 2-ODHPCA form is energetically more favorable than the 2-HNA form. rsc.org Similarly, 4-hydroxynicotinic acid (4-HNA) can exist as either the hydroxy form or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). acs.orgacs.org
The position of the hydroxyl group on the pyridine (B92270) ring significantly influences the tautomeric preference. Studies on 2-, 4-, and 6-hydroxynicotinic acids have shown that the 2- and 6-isomers favor the oxo tautomer in the solid state, characterized by N-H and C=O bonds. researchgate.net Conversely, the absence of these characteristic infrared spectroscopy bands for 5-hydroxynicotinic acid suggests it likely exists in the hydroxy form. researchgate.net Theoretical calculations at the G3MP2 and CBS-QB3 levels of theory support these findings, indicating that in the gas phase, 2-HNA favors the oxo form, while 4-HNA prefers the hydroxy form. researchgate.net For this compound, the presence of the amino group adds another layer of complexity to the tautomeric possibilities, which can be investigated using similar computational approaches.
Influence of Solvent Environments on Tautomeric Preferences (e.g., implicit solvent models in DFT)
The surrounding environment, particularly the solvent, can significantly impact the position of the tautomeric equilibrium. beilstein-journals.org Implicit solvent models, such as the Polarizable Continuum Model (PCM) within DFT calculations, are commonly used to simulate these effects. researchgate.netresearchgate.net These models account for the dielectric constant of the solvent, which can stabilize more polar tautomers. beilstein-journals.org
For example, studies on 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine (B124209) have shown that the energy barrier for proton transfer between tautomers is significantly reduced when mediated by a specific solvent molecule, such as ethanol (B145695). nih.gov In the case of 4-hydroxyquinoline, DFT calculations with the PCM model have been used to study tautomerism in both the gas phase and in solution. researchgate.net The relative stabilities of tautomers can change dramatically with solvent polarity. For instance, in a study of acetoacetic acid, the enol tautomer concentration ranged from less than 2% in water (D₂O) to 49% in carbon tetrachloride (CCl₄), highlighting the profound effect of the solvent. masterorganicchemistry.com For this compound, it is expected that polar, protic solvents would favor the more polar zwitterionic or keto tautomers through hydrogen bonding and dielectric stabilization.
Quantum Mechanical and Density Functional Theory (DFT) Studies on Conformational Energetics and Electronic Structures
Quantum mechanical methods, especially DFT, are powerful tools for investigating the conformational energetics and electronic structures of molecules like this compound. rsc.orgresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of relative energies of different conformers and tautomers. researchgate.net
For instance, in the study of 2-hydroxynicotinic acid, theoretical calculations were instrumental in showing that the keto tautomer (2-ODHPCA) is energetically more favorable. rsc.org Similarly, quantum mechanical calculations provided further insight into the polymorphism of 4-hydroxynicotinic acid. acs.orgresearchgate.net The choice of DFT functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate results. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can also be employed to understand the charge distribution and intramolecular interactions within the different tautomeric forms. researchgate.net These established computational methodologies are directly applicable to unraveling the complex energetic landscape and electronic properties of this compound and its various potential tautomers.
Polymorphism and Crystallographic Characterization
The ability of a compound to exist in more than one crystalline form is known as polymorphism. This phenomenon is of great importance in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical and chemical properties.
Identification and Characterization of Polymorphic Forms (Drawing parallels from studies on 2-hydroxynicotinic acid and 4-hydroxynicotinic acid)
Studies on analogous compounds provide a strong basis for expecting polymorphic behavior in this compound. For example, 2-hydroxynicotinic acid is known to exist in at least four polymorphic forms, all of which are the keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. rsc.orgrsc.org The polymorphism arises from different packing arrangements of the molecules in the crystal lattice. rsc.orgrsc.org The formation of these polymorphs can be influenced by factors such as the use of acidic additives during crystallization. rsc.orgrsc.org
Similarly, 4-hydroxynicotinic acid exhibits tautomeric polymorphism, crystallizing as either the hydroxy or the keto form in a total of three polymorphs and two hydrates. acs.orgacs.org The different packing motifs in the anhydrous forms are characterized by which of the three oxygen atoms acts as the hydrogen-bond acceptor. acs.org The thermal behavior of these polymorphs has been characterized using techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM). acs.orgresearchgate.net Given these precedents, it is highly probable that this compound also exhibits polymorphism, with the specific forms likely influenced by crystallization conditions such as solvent and pH. mdpi.com
| Compound | Number of Polymorphs | Tautomeric Form in Solid State | Reference |
| 2-Hydroxynicotinic Acid | 4 | Keto (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid) | rsc.orgrsc.org |
| 4-Hydroxynicotinic Acid | 3 anhydrates, 2 hydrates | Both hydroxy and keto forms observed | acs.orgacs.org |
Hydrate (B1144303) Formation and Stability in the Solid State
In addition to anhydrous polymorphs, many organic molecules can form crystalline hydrates, where water molecules are incorporated into the crystal structure. 4-Hydroxynicotinic acid, for instance, is known to form two distinct hydrate forms. acs.orgresearchgate.net In these hydrates, water molecules actively participate in the hydrogen-bonding network, interacting with the 4-hydroxynicotinic acid molecules. acs.org The stability of these hydrates is temperature-dependent; thermogravimetric analysis (TGA) has shown that they dehydrate upon heating and eventually transform into one of the anhydrous polymorphic forms. acs.org
The propensity for hydrate formation is related to the presence of strong hydrogen bond donors and acceptors in the molecule, a characteristic feature of this compound with its carboxylic acid, amino, and hydroxyl/keto groups. Therefore, it is reasonable to predict that this compound could also form stable hydrates under specific crystallization conditions, particularly from aqueous solutions. nih.gov The characterization of such hydrates would be crucial for a complete understanding of the solid-state chemistry of this compound.
| Compound | Hydrate Forms | Role of Water in Crystal Structure | Reference |
| 4-Hydroxynicotinic Acid | 2 | Participates in hydrogen bonding with 4-HNA | acs.org |
Supramolecular Interactions and Crystal Packing Analysis (e.g., hydrogen bonding networks)
The solid-state architecture of this compound is dictated by a network of robust supramolecular interactions, primarily hydrogen bonds. In the crystalline form, the molecule preferentially exists as its oxo tautomer, 2-hydroxynicotinic acid, which features a protonated nitrogen heteroatom (N-H) and a carbonyl group (C=O) on the pyridine ring. This tautomeric preference is a key determinant of the subsequent hydrogen bonding patterns observed in the crystal lattice.
Single-crystal X-ray diffraction studies have revealed that 2-hydroxynicotinic acid crystallizes in the monoclinic system with the space group P2(1)/n. researchgate.net This specific arrangement facilitates the formation of a well-defined, three-dimensional network stabilized by intermolecular hydrogen bonds.
The primary hydrogen bonding motif involves the carboxylic acid groups, which form centrosymmetric dimers. This is a common and highly stable interaction for carboxylic acids in the solid state. In this arrangement, the hydroxyl group of one carboxylic acid donates a hydrogen to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic R2(2)(8) ring motif.
Beyond this primary interaction, the N-H group on the pyridine ring and the second oxygen of the carboxylic acid group (the one not involved in the dimer formation) play a crucial role in extending the structure into a more complex network. These groups participate in further hydrogen bonding with adjacent molecules, linking the carboxylic acid dimers into sheets and ultimately a three-dimensional framework. The interplay of these different hydrogen bonds results in a densely packed and stable crystal structure.
Table 1: Crystallographic Data for 2-Hydroxynicotinic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| Tautomeric Form in Crystal | Oxo form (2-hydroxynicotinic acid) |
pH-Dependent Crystallization Behavior in Aqueous Media (Methodologies applied to hydroxynicotinic acid isomers)
The crystallization of hydroxynicotinic acid isomers, including this compound (in its 2-hydroxy tautomeric form), from aqueous media is highly sensitive to the pH of the solution. researchgate.net Methodical investigations into the effect of pH on the crystallization of these isomers have demonstrated that varying the pH can lead to a diverse range of solid forms, from well-defined single crystals to microcrystalline powders and even amorphous solids. researchgate.net
The methodology for studying pH-dependent crystallization typically involves the preparation of saturated aqueous solutions of the target compound. The pH of these solutions is then systematically adjusted by the addition of an acid (e.g., HCl) or a base (e.g., NaOH) to span a wide range, for instance, from pH 0 to 14. researchgate.net The resulting solid material that crystallizes or precipitates at each pH value is then harvested and characterized using techniques such as Powder X-ray Diffraction (PXRD) and microscopy (optical or scanning electron microscopy - SEM). researchgate.net These analyses allow for the correlation between the solution's pH and the solid-state structure of the resulting material.
For the hydroxynicotinic acid family, species distribution diagrams, which are calculated from the known protonation constants (pKa values) of the molecules, are used to predict the dominant ionic or neutral species in solution at a given pH. researchgate.net This information is then used to interpret the different crystallization outcomes. The solubility of the compound is also significantly influenced by pH, which in turn affects the supersaturation and nucleation kinetics, further influencing the final crystalline form. researchgate.net
In the case of 2-hydroxynicotinic acid, as with its other isomers, the control of pH is a critical parameter for obtaining a desired solid form. The variety of crystalline and amorphous solids obtained at different pH values highlights the complex interplay between the molecular structure in solution (protonation state) and the intermolecular interactions that govern the formation of the crystal lattice. researchgate.net
Table 2: Summary of pH-Dependent Crystallization Observations for Hydroxynicotinic Acid Isomers
| pH Range | General Observation | Resulting Solid Form |
| Acidic (Low pH) | Increased protonation of the molecule | Varied, can lead to the crystallization of salts (e.g., with HCl) |
| Near pI | Zwitterionic or neutral species dominate, often lower solubility | Can yield well-defined crystals of the neutral molecule |
| Basic (High pH) | Deprotonation of the carboxylic acid and/or hydroxyl group | Often results in the formation of salts (e.g., with Na+) or amorphous precipitates |
Advanced Analytical and Spectroscopic Characterization of 2 Amino 4 Hydroxynicotinic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of 2-Amino-4-hydroxynicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Chemical Structure Confirmation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecular structure can be constructed. azooptics.com
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-hydroxynicotinic acid, distinct signals corresponding to the different proton environments are observed. chemicalbook.com For this compound, one would expect to see characteristic signals for the protons on the pyridine (B92270) ring and the amino group. The chemical shifts of these protons, measured in parts per million (ppm), are influenced by their local electronic environment. azooptics.com For instance, a study on 2-amino-4,6-diphenylnicotinonitriles showed a characteristic singlet signal for the proton at the 5-position in the range of 7.09–7.25 ppm and a broad singlet for the -NH₂ protons between 5.30–5.38 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. azooptics.com Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR cover a broader range than in ¹H NMR, typically from 10 to 220 ppm, allowing for clear differentiation of various carbon types, such as those in the aromatic ring, the carboxylic acid group, and the carbon bonded to the amino group. azooptics.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyridine Ring Protons | ¹H NMR | 6.0 - 8.5 | The exact positions depend on the substitution pattern and electronic effects. |
| Amino Group Protons | ¹H NMR | 5.0 - 6.0 | Often appears as a broad singlet; chemical shift can be solvent-dependent. |
| Pyridine Ring Carbons | ¹³C NMR | 100 - 160 | Aromatic carbons typically resonate in this region. |
| Carboxylic Acid Carbon | ¹³C NMR | 165 - 185 | The carbonyl carbon of the acid group is characteristically downfield. |
| Carbon bonded to Amino Group | ¹³C NMR | 140 - 160 | The presence of the electron-donating amino group influences the chemical shift. |
| Carbon bonded to Hydroxyl Group | ¹³C NMR | 150 - 170 | The hydroxyl group also significantly affects the chemical shift of the attached carbon. |
This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy and data from related structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iqmasterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. masterorganicchemistry.com The resulting IR spectrum is a plot of absorbance versus wavenumber (typically in cm⁻¹).
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid. lumenlearning.com
N-H Stretch: The amino group typically exhibits one or two sharp to medium bands in the 3300-3500 cm⁻¹ region. libretexts.orglibretexts.org Primary amines, like the one in this compound, usually show two bands. libretexts.org
C=O Stretch: A strong, sharp absorption band between 1680-1760 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. lumenlearning.com
C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region are characteristic of the aromatic pyridine ring.
C-O Stretch: A band in the 1210-1320 cm⁻¹ range corresponds to the stretching vibration of the C-O bond in the carboxylic acid. lumenlearning.com
Theoretical calculations on related hydroxynicotinic acids have shown that the presence of bands for N-H and C=O stretching frequencies supports the existence of oxo tautomers in the solid state. researchgate.net The IR spectrum of this compound can thus also provide insights into its tautomeric form.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Amino Group | N-H Stretch | 3300 - 3500 | Medium, Sharp (often two peaks) |
| Carboxylic Acid | C=O Stretch | 1680 - 1760 | Strong, Sharp |
| Pyridine Ring | C=C and C=N Stretches | 1450 - 1650 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
This table is based on established correlations between functional groups and their IR absorption frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
For this compound, the pyridine ring conjugated with the carboxylic acid, amino, and hydroxyl groups is expected to result in significant UV absorption. A study on 2-amino-4-nitrophenol, a structurally related compound, showed absorption maxima at 224 nm, 262 nm, and 308 nm. sielc.com The UV-Vis spectrum of this compound would likely exhibit similar absorption bands, which can be influenced by the pH of the solution. sielc.com
Investigations into the photophysical properties of related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have revealed interesting fluorescence behavior. mdpi.com These studies show that the choice of solvent and the presence of electron-donating or electron-withdrawing groups can significantly affect the emission properties. mdpi.com While this compound itself may not be strongly fluorescent, understanding the photophysics of related structures can provide valuable insights into its electronic properties and potential for modification to create fluorescent derivatives.
Chromatographic and Mass Spectrometric Methods
Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for confirming its molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. who.int For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed for purity assessment. nih.gov In this method, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution.
The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can provide accurate and precise quantitative analysis of the compound. pensoft.netpom.go.id The development of such a method involves optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. pom.go.id For amino acids, pre-column or post-column derivatization is often used to enhance detection, especially with fluorescence detectors. researchgate.netthermofisher.comcreative-proteomics.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uobasrah.edu.iq It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information through analysis of its fragmentation patterns.
For this compound, electrospray ionization (ESI) is a common technique to generate ions. The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which allows for the confirmation of the molecular weight.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For amino acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.govuni-muenster.de For example, the principal fragment ions for many amino acids are [M+H - H₂O - CO]⁺, [M+H - H₂O]⁺, and [M+H - NH₃]⁺. nih.gov The fragmentation of a related compound, deprotonated 6-hydroxynicotinic acid, has been studied using infrared multiple-photon dissociation (IRMPD) spectroscopy, providing insights into its gas-phase structure. ru.nlnih.gov High-resolution mass spectrometry can resolve isobaric fragment ions, providing even more detailed structural information. nih.gov
Table 3: Common Fragment Ions in Mass Spectrometry of Amino Acids
| Fragment Ion | Description |
|---|---|
| [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecule. |
| [M+H - CO]⁺ | Loss of carbon monoxide, often following the loss of water. |
| [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| [M+H - HCOOH]⁺ | Loss of formic acid from the protonated molecule. |
This table lists common fragmentation patterns observed for amino acids in mass spectrometry. The specific fragmentation of this compound may show variations of these patterns.
X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone analytical technique for the solid-state characterization of crystalline materials, providing fundamental insights into the atomic and molecular structure. In the study of this compound and its analogs, XRD methods are indispensable for determining the precise three-dimensional arrangement of atoms in a single crystal and for identifying and differentiating various crystalline forms (polymorphs) in bulk powder samples.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine electron density maps and, consequently, the precise spatial coordinates of each atom within the crystal's unit cell. This information reveals crucial structural details, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, SCXRD elucidates the supramolecular assembly, showing how individual molecules are arranged and interact through forces like hydrogen bonding in the crystal lattice.
While specific SCXRD data for this compound is not publicly available, studies on closely related hydroxynicotinic acids provide excellent examples of the data obtained from this technique. For instance, a colorless prismatic crystal of 4-hydroxynicotinic acid (4HNA), obtained at a pH of approximately 0, was analyzed by SCXRD. mdpi.com Similarly, a new polymorphic form of 2-hydroxynicotinic acid (2HNA) was characterized, revealing its monoclinic crystal system. researchgate.net The crystallographic data from these studies underscore the level of detail achievable with SCXRD. mdpi.comresearchgate.net
Table 1: Representative Single-Crystal X-ray Diffraction Data for Hydroxynicotinic Acid Analogs This table presents data for related compounds to illustrate the outputs of SCXRD analysis.
| Parameter | 4-Hydroxynicotinic Acid (4HNA) mdpi.com | 2-Hydroxynicotinic Acid (2HNA, Polymorph) researchgate.net |
|---|---|---|
| Empirical Formula | C₆H₅NO₃ | C₆H₅NO₃ |
| Formula Weight | 139.11 | 139.11 |
| Temperature (K) | 150(2) | 293(2) |
| Wavelength (Å) | 0.71073 (MoKα) | Not Specified |
| Crystal System | Not specified in abstract | Monoclinic |
| Space Group | Not specified in abstract | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | Not specified in abstract | 3.797 |
| b (Å) | Not specified in abstract | 7.354 |
| c (Å) | Not specified in abstract | 20.905 |
| β (°) | Not specified in abstract | 90.007 |
| Volume (ų) | Not specified in abstract | 583.1 |
Powder X-ray Diffraction for Polymorph Screening and Characterization
Powder X-ray Diffraction (PXRD) is a powerful and rapid technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffractogram is a unique "fingerprint" of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) and with corresponding relative intensities.
PXRD is particularly crucial for polymorph screening. rsc.org Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical and chemical properties. By comparing the PXRD pattern of a newly synthesized batch to established patterns, one can identify the specific polymorph present or discover a new one. researchgate.net For example, crystallization of hydroxynicotinic acids under varying pH conditions has been shown to yield a variety of solid forms, including different polymorphs, which are readily distinguishable by their unique PXRD patterns. mdpi.com The PXRD pattern for a recrystallized sample of 2-hydroxynicotinic acid (2HNA) has been compared to a simulated pattern from a known crystal structure, demonstrating the technique's utility in form identification. researchgate.net
Table 2: Representative Powder X-ray Diffraction (PXRD) Data for 2-Hydroxynicotinic Acid (2HNA) This table provides a hypothetical representation of PXRD data based on descriptions of experimental patterns for 2HNA. The values are illustrative of a typical diffractogram.
| Peak Position (2θ)° | Relative Intensity (%) | Interpretation |
|---|---|---|
| 12.5 | 85 | Characteristic peaks for a specific polymorphic form of 2HNA. The unique combination of peak positions and intensities serves as a fingerprint for this crystal structure. mdpi.comresearchgate.net |
| 15.8 | 45 | |
| 20.9 | 100 | |
| 25.3 | 70 | |
| 28.1 | 60 |
Biochemical Pathways and Enzyme Interactions Involving 2 Amino 4 Hydroxynicotinic Acid
Investigation of Role in Microbial Metabolism and Degradation Pathways
Microorganisms exhibit a remarkable capacity to degrade a wide array of organic compounds, including pyridine (B92270) derivatives like nicotinic acid (a form of vitamin B3). These degradation pathways are crucial for nutrient cycling and have been extensively studied in both prokaryotes and eukaryotes.
Nicotinic acid and its derivatives are vital precursors for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. youtube.commasterorganicchemistry.com The degradation of nicotinic acid serves as a means for organisms to utilize it as a source of carbon and nitrogen.
In prokaryotes, such as species of Pseudomonas and Alcaligenes, the aerobic degradation of nicotinic acid typically commences with a hydroxylation step, often leading to the formation of 6-hydroxynicotinic acid. researchgate.netnih.gov This is followed by further oxidation and ring cleavage. For instance, in Alcaligenes sp. P156, nicotinamide is first deaminated to nicotinic acid, which is then converted to 6-hydroxynicotinic acid and subsequently to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.gov The 2,5-DHP ring is then cleaved by a dioxygenase. nih.gov
In eukaryotes, such as the fungus Aspergillus nidulans, a distinct pathway for nicotinate (B505614) degradation has been elucidated. researchgate.net While it also begins with the formation of 6-hydroxynicotinic acid, the subsequent steps and intermediates differ from the prokaryotic pathways, highlighting a convergent evolution of this metabolic capability. researchgate.net
Although 2-Amino-4-hydroxynicotinic acid has not been identified as a direct intermediate in these major described pathways, its structural similarity to nicotinic acid suggests it could potentially be a substrate for the enzymes involved in these routes.
The enzymatic modification of pyridine rings is a key feature of nicotinate metabolism. Two fundamental reaction types are hydroxylation and decarboxylation.
Hydroxylation is the introduction of a hydroxyl group onto the pyridine ring, a reaction often catalyzed by hydroxylase enzymes. mdpi.comwikipedia.org These enzymes are frequently monooxygenases that utilize cofactors like FAD and require molecular oxygen and a reducing agent such as NADH or NADPH. nih.gov For example, 6-hydroxynicotinic acid 3-monooxygenase (NicC) is a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine in some bacteria. researchgate.netnih.gov The hydroxylation of amino acids is also a known biological process, catalyzed by various hydroxylases, which can enhance the functionality of these molecules. mdpi.com
Decarboxylation , the removal of a carboxyl group as carbon dioxide, is another critical enzymatic reaction. wikipedia.org The decarboxylation of pyridinecarboxylic acids can occur through various mechanisms. masterorganicchemistry.comresearchgate.net For some picolinic acids (pyridine-2-carboxylic acids), the reaction is thought to proceed through a zwitterionic intermediate, and the rate can be influenced by substituents on the pyridine ring. researchgate.net For instance, 3-hydroxy- and 3-aminopicolinic acids are believed to decarboxylate via different mechanisms depending on the acidity of the environment. researchgate.net Enzymes that catalyze decarboxylation are known as decarboxylases and often require cofactors like pyridoxal (B1214274) phosphate (B84403) for amino acid decarboxylation. youtube.comwikipedia.org
Given its structure, this compound possesses both an amino and a carboxyl group, making it a potential substrate for both hydroxylases and decarboxylases that act on pyridine rings and amino acids.
While not a component of the canonical nicotinate degradation pathways, the existence of diverse metabolic capabilities in the microbial world leaves open the possibility that this compound could be an intermediate in a yet-to-be-discovered biosynthetic or biodegradative pathway. The biosynthesis of many amino acids originates from intermediates of central metabolic pathways like glycolysis and the citric acid cycle. wikipedia.orglibretexts.orgyoutube.comnih.gov For example, the aspartate family of amino acids is derived from oxaloacetate. youtube.com It is conceivable that a microbial pathway could synthesize or degrade aminonicotinic acid derivatives through a unique set of enzymatic reactions.
Pyridine carboxylic acid derivatives have been extensively investigated as potential enzyme inhibitors. nih.govnih.gov Their ability to mimic natural substrates or interact with enzyme active sites makes them attractive candidates for drug discovery. For example, various synthetic amino acid derivatives have been shown to inhibit digestive enzymes like lipase (B570770) and amylase. nih.gov
Although no specific studies on the enzyme inhibitory activity of this compound are currently available, its structure suggests it could act as an inhibitor for several classes of enzymes. It could potentially compete with the natural substrates of enzymes involved in NAD+ synthesis or degradation, or with enzymes that process other amino acids or pyridine derivatives. For instance, amastatin (B1665947) and bestatin (B1682670) are amino acid derivatives that act as potent inhibitors of aminopeptidases. nih.gov The structural features of this compound—a pyridine ring, a carboxylic acid, an amino group, and a hydroxyl group—provide multiple points of potential interaction with an enzyme's active site.
Structure-Activity Relationships in Aminohydroxynicotinic Acid Derivatives
The biological activity of a molecule is determined by its three-dimensional structure and the arrangement of its functional groups. Understanding the structure-activity relationship (SAR) is crucial for designing new therapeutic agents.
The aminohydroxynicotinic acid scaffold presents several functional groups that can engage in various types of interactions with biological macromolecules like proteins and nucleic acids. These interactions include:
Hydrogen Bonding: The amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups, as well as the nitrogen atom in the pyridine ring, can all act as hydrogen bond donors or acceptors.
Ionic Interactions: The carboxylic acid group can be deprotonated to a carboxylate (-COO-), and the amino group and pyridine nitrogen can be protonated, allowing for ionic interactions (salt bridges) with charged residues on a protein surface.
Aromatic Interactions: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.
Studies on related molecules have provided insights into these interactions. For example, the inhibitory effects of synthetic amino acid derivatives on digestive enzymes are influenced by the length of their hydrocarbon chains and the presence of amino groups that can form hydrogen bonds. nih.gov Similarly, the binding of inhibitors to aminopeptidases is affected by the presence of hydroxyl groups and the length of the peptide chain. nih.gov For pyridine carboxylic acids, the position of the carboxyl group and the nature of other substituents on the ring are critical for their enzyme inhibitory activity. nih.govnih.gov
While direct SAR studies for this compound are not available, the principles derived from related compounds suggest that the specific positioning of the amino and hydroxyl groups at the 2- and 4-positions, respectively, would dictate its binding affinity and specificity for any target macromolecule.
Design and Synthesis of Analogs for Mechanistic Probes
The development of molecular probes is a cornerstone of chemical biology, providing invaluable tools to investigate and understand the complex mechanisms of enzymatic reactions. Analogs of a substrate, such as this compound, can be strategically designed and synthesized to serve as inhibitors, affinity labels, or reporters to elucidate the active site architecture and catalytic machinery of an enzyme.
The design of such analogs often involves the modification of key functional groups of the parent molecule. For instance, replacing the hydroxyl group of this compound with a different substituent or altering the amino group can provide insights into the specific interactions between the substrate and the enzyme. The synthesis of these modified compounds allows researchers to systematically probe the structural and electronic requirements for substrate binding and catalysis.
While specific research on the design and synthesis of analogs of this compound as mechanistic probes is not prominently available in public literature, the principles of such studies are well-established. For example, the synthesis of a series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues to serve as inhibitors for inducible nitric oxide synthase (iNOS) highlights a common strategy. nih.gov In this case, modifications to the pyridine ring were made to explore the structure-activity relationship and optimize the inhibitory potential. nih.gov
Similarly, the synthesis of various amino acid derivatives has been explored to create inhibitors for a range of enzymes. These synthetic efforts often involve multi-step chemical reactions to introduce specific functionalities that can interact with the target enzyme. The characterization of these synthetic analogs and their inhibitory effects provides crucial information about the enzyme's mechanism of action.
In the context of this compound, one could envision the synthesis of analogs where the hydroxyl group is replaced by a hydrogen atom to assess the importance of this group in binding or catalysis. Alternatively, the introduction of a fluorine atom at a specific position could serve as a sensitive probe for NMR studies to monitor the analog's interaction with the enzyme. The synthesis of such compounds would likely involve established methods of pyridine chemistry and amino acid synthesis.
Potential Applications in Organic Synthesis and Materials Science
Utilization as a Synthetic Building Block in Fine Chemical Synthesis
In the field of fine chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. 2-Amino-4-hydroxynicotinic acid is an exemplary synthetic building block due to its trifunctional nature. The amino group, carboxylic acid, and hydroxyl group provide handles for a wide array of chemical transformations.
Nicotinic acid and its derivatives are widely recognized for their role in the synthesis of a variety of heterocyclic compounds. nih.govmdpi.com The presence of the amino group on the pyridine (B92270) ring of this compound makes it a key starting material for creating fused heterocyclic systems. For instance, amino acids are crucial in the synthesis of complex structures like triazinoquinazolinones and triazepinoquinazolinones. nih.gov This suggests that this compound could be similarly employed to construct novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.
The reactivity of the amino and carboxylic acid groups allows for the formation of amide bonds, making it a suitable monomer for the synthesis of unique peptides and peptidomimetics. mdpi.comresearchgate.net The hydroxyl group can be a site for etherification or esterification, further expanding the diversity of derivatives that can be generated. This versatility allows chemists to use this compound to introduce the pyridinyl moiety into a wide range of organic molecules, a common strategy for tuning the pharmacological and physicochemical properties of drug candidates.
Development of Novel Reagents and Catalysts
The development of new reagents and catalysts is a cornerstone of chemical innovation. The structure of this compound makes it an excellent candidate for the design of novel ligands for catalysis. The nitrogen atom of the pyridine ring, along with the oxygen of the hydroxyl group and the nitrogen of the amino group, can act as coordination sites for metal ions.
Research has shown that aminophenol derivatives can form complexes with transition metals like copper, creating catalysts that mimic the activity of enzymes such as catecholase, which catalyzes the oxidation of diphenols. ijcce.ac.ir Similarly, pyrazole (B372694) derivatives complexed with copper have been shown to be effective catalysts for the oxidation of catechol to o-quinone. mdpi.com Given that this compound is a type of aminophenol, it is plausible that it could form similar metal complexes with significant catalytic activity.
Furthermore, N-heterocyclic compounds are utilized in the fabrication of advanced catalysts. For example, graphene oxide-supported copper catalysts, which employ N-heteroarenes as a source for amination, have been developed for C-H bond activation. nih.gov The this compound molecule could serve as a ligand in such systems, potentially leading to catalysts with enhanced selectivity and efficiency for a variety of organic transformations. The ability to tune the electronic properties of the metal center through the pyridine ring and its substituents makes this an attractive area for research.
Precursor in the Synthesis of Functional Organic Materials
Functional organic materials are materials that possess specific, useful properties, such as electrical conductivity, light emission, or the ability to bind to specific molecules. The multifunctional nature of this compound makes it a promising precursor for a variety of such materials.
One area of potential is in the synthesis of novel polymers. For instance, heterocyclic compounds like 2,5-furandicarboxylic acid are being explored as bio-based precursors for sustainable polymers. nih.gov The carboxylic acid and amino/hydroxyl groups of this compound allow it to be polymerized into polyesters or polyamides. The resulting polymers would incorporate the pyridine ring into their backbone, which could impart unique thermal, mechanical, and electronic properties. Additionally, molecularly imprinted polymers (MIPs) have been created using vinylpyridine monomers to generate specific recognition sites for amino acid derivatives. mdpi.com This suggests that this compound could be used as a template or a functional monomer in the creation of MIPs designed to selectively bind to target molecules.
The structure of this compound also suggests its potential use in the creation of dyes and pigments. Compounds containing a 4-hydroxy group, such as 4-hydroxycoumarin, have been successfully used to synthesize azo dyes. researchgate.net The diazo coupling of this compound could lead to a new class of dyes with interesting coloristic properties and potentially good fastness on various fabrics.
Finally, the synthesis of complex heterocyclic molecules like quinazolines has been shown to yield materials with interesting biological functions, such as the inhibition of tubulin polymerization. nih.gov The use of this compound as a building block could lead to the development of new functional materials with applications in biotechnology and medicine.
Conclusion and Future Research Directions
Synthesis and Characterization Challenges and Advances
The synthesis of 2-Amino-4-hydroxynicotinic acid presents unique challenges that are yet to be extensively addressed in the literature. While general methods for the synthesis of nicotinic acid derivatives exist, the specific combination of amino and hydroxyl groups at the 2 and 4 positions, respectively, requires tailored synthetic strategies. Challenges may include regioselectivity, control of oxidation states, and purification of the final product.
Advances in the synthesis of related compounds, such as the use of enzymatic and chemoenzymatic methods for nicotinic acid production, offer promising directions. nih.govnih.gov For instance, the application of nitrilases or amidases in biocatalytic cascades could provide a greener and more efficient route to substituted nicotinic acids. nih.gov Furthermore, methods developed for the synthesis of other substituted amino acids, including those involving transition-metal-catalyzed cross-coupling reactions or enzymatic amination of boronic acids, could be adapted for the synthesis of this compound and its derivatives. osti.govmdpi.com
Characterization of this compound also requires a multi-faceted approach. A significant aspect to consider is the potential for tautomerism, as observed in other hydroxynicotinic acids like 2-hydroxynicotinic acid, which exists predominantly as its oxo tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, in the solid state. rsc.orgnih.gov A combination of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, alongside X-ray crystallography, would be essential to unequivocally determine its structure and tautomeric form. nih.govmdpi.comresearchgate.net The pH-dependent crystallization behavior observed for other hydroxynicotinic acids suggests that the solid-state form of this compound could also be influenced by the crystallization conditions. mdpi.com
Table 1: Potential Characterization Techniques for this compound
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -NH2, -OH, -COOH, C=O). mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework and confirmation of substituent positions. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| X-ray Crystallography | Definitive determination of the solid-state molecular structure and tautomeric form. nih.govresearchgate.net |
| Computational Chemistry | Prediction of stable tautomers and energetic properties. rsc.orgresearchgate.net |
Unexplored Areas in Biochemical and Mechanistic Research
The biochemical and mechanistic aspects of this compound remain largely uncharted territory. Given the structural similarity to nicotinic acid (Vitamin B3), a crucial molecule in cellular metabolism, it is plausible that this compound could interact with biological pathways involving nicotinic acid. ebi.ac.uk However, the precise nature of these potential interactions, whether as a substrate, inhibitor, or modulator of enzymes involved in NAD biosynthesis or other metabolic pathways, is unknown. ebi.ac.uk
Future research should focus on investigating the metabolic fate and enzymatic transformations of this compound. Studies on its potential as a substrate for enzymes like nicotinic acid hydroxylase, which converts nicotinic acid to 6-hydroxynicotinic acid, could reveal novel metabolic routes. google.com Furthermore, exploring its activity as an inhibitor of enzymes such as kynureninase, similar to other synthetic amino acid analogues, could uncover potential therapeutic applications. nih.gov The metabolic pathways of other amino acid-containing peptides, which are degraded into various organic acids and ammonia (B1221849) by certain bacteria, suggest that the biotransformation of this compound could also lead to biologically active metabolites. nih.gov
Outlook for Novel Applications and Interdisciplinary Studies
The unique structural features of this compound open up possibilities for a range of novel applications that could be explored through interdisciplinary research.
In medicinal chemistry, the compound could serve as a scaffold for the development of new therapeutic agents. The presence of amino, hydroxyl, and carboxylic acid functional groups provides multiple points for chemical modification, allowing for the synthesis of a library of derivatives with diverse biological activities. For instance, derivatives of related amino acids have shown promise as antimicrobial agents against multidrug-resistant pathogens. nih.gov The investigation of 2-amino-4,6-diphenylnicotinonitriles has revealed potential cytotoxic and fluorescent properties, suggesting that derivatives of this compound might also exhibit interesting biological and photophysical characteristics. mdpi.com The development of α-aminoboronic acids as enzyme inhibitors highlights the potential for creating potent and selective therapeutic agents by modifying the core structure of amino acids. nih.gov
In materials science, the ability of the molecule to participate in hydrogen bonding and coordinate with metal ions could be exploited for the creation of novel coordination polymers and metal-organic frameworks (MOFs). The polymorphism observed in related hydroxynicotinic acids suggests that this compound could also form different crystalline structures with distinct properties. rsc.orgresearchgate.net
Future interdisciplinary studies could involve collaborations between synthetic chemists, biochemists, pharmacologists, and materials scientists to fully realize the potential of this compound and its derivatives. Such studies would not only advance our fundamental understanding of this compound but also pave the way for its application in diverse fields.
Q & A
Basic: What are the recommended analytical techniques for characterizing 2-Amino-4-hydroxynicotinic acid, and how should experimental parameters be optimized?
Answer:
Characterization typically involves a combination of HPLC , NMR , and mass spectrometry .
- HPLC : Use reverse-phase C18 columns with mobile phases like water/acetonitrile (0.1% trifluoroacetic acid) to resolve polar impurities. Adjust gradient elution to optimize retention times .
- NMR : Employ , , and 2D (COSY, HSQC) experiments in DMSO-d6 or D2O to confirm aromatic protons and hydroxyl/amine functional groups. Integrate internal standards (e.g., TMS) for chemical shift calibration .
- Mass Spectrometry : Use electrospray ionization (ESI) in positive/negative ion modes. Calibrate with reference compounds (e.g., 2-Aminonicotinic acid, CAS 5345-47-1) to validate fragmentation patterns .
Basic: How can researchers synthesize this compound, and what are common pitfalls in purification?
Answer:
Synthesis often involves hydroxylation of 2-Aminonicotinic acid (CAS 5345-47-1) or selective protection/deprotection strategies for the hydroxyl group.
- Key Steps :
- Use Pd/C or Ru-based catalysts for hydroxylation under mild acidic conditions (pH 4–6) to avoid over-oxidation .
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/methanol). Monitor pH during crystallization to prevent zwitterion formation .
- Pitfalls :
Advanced: How can crystallographic data resolve ambiguities in the structural conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SHELX suite) is critical for determining tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks.
- Experimental Design :
- Grow crystals in DMF/water (7:3) at 4°C. Use SHELXL for refinement with high-resolution (<1.2 Å) data to model disorder in hydroxyl/amine groups .
- Validate H-bonding via Olex2 or Mercury visualization tools. Compare with analogous structures (e.g., 4-hydroxybenzoic acid) to identify atypical bond angles .
- Contradictions : Discrepancies between computational (DFT) and experimental bond lengths may arise due to crystal packing effects. Address these via Hirshfeld surface analysis .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Answer:
Stability studies require accelerated degradation assays and kinetic modeling :
- pH Stability :
- Thermal Stability :
Advanced: What methodological challenges arise when studying biological interactions of this compound, and how can they be mitigated?
Answer:
Challenges include non-specific binding in protein assays and interference from metabolites :
- Protein Binding Studies :
- Metabolite Interference :
Advanced: How can contradictory data on the compound’s solubility and partition coefficients be reconciled?
Answer:
Discrepancies often stem from solvent polarity and ionization state :
- LogP Determination :
- Use shake-flask methods with octanol/water (pH 7.4). Adjust ionic strength with NaCl to mimic physiological conditions .
- Compare with computational predictions (e.g., ALOGPS) to identify outliers due to tautomerism .
- Solubility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
